Azetidine-3-carbaldehyde,trifluoroaceticacid

Description

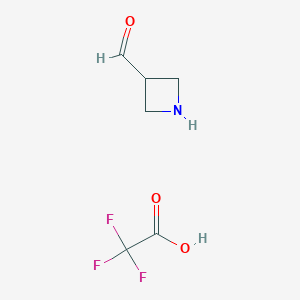

Azetidine-3-carbaldehyde, trifluoroacetic acid (TFA) is a compound comprising azetidine-3-carbaldehyde (a four-membered nitrogen-containing heterocycle with an aldehyde group) and trifluoroacetic acid, a strong fluorinated organic acid.

- Azetidine-3-carbaldehyde: A derivative of azetidine (a strained cyclic amine), its aldehyde group confers reactivity for nucleophilic additions and condensations.

- Trifluoroacetic Acid (TFA): A potent acid (pKa ~0.23) with high volatility and solubility in organic solvents, widely used as a catalyst, solvent, and deprotecting agent in peptide synthesis .

The combination likely forms a salt or adduct, leveraging TFA’s acidity to stabilize or activate the azetidine moiety. Applications may include organocatalysis or pharmaceutical intermediates, similar to other TFA-azetidine complexes (e.g., 3-fluoro-3-(methoxymethyl)azetidine; TFA ).

Properties

IUPAC Name |

azetidine-3-carbaldehyde;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.C2HF3O2/c6-3-4-1-5-2-4;3-2(4,5)1(6)7/h3-5H,1-2H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLUDYIFVPGMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C=O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for azetidine-3-carbaldehyde, trifluoroacetic acid are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-carbaldehyde, trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields azetidine-3-carboxylic acid, while reduction yields azetidine-3-methanol .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Azetidine-3-carbaldehyde, trifluoroacetic acid serves as a versatile building block in organic synthesis. It is used to create complex molecules through various chemical reactions, including nucleophilic additions and cyclization reactions.

2. Medicinal Chemistry

- The compound has been explored for its therapeutic potential in drug discovery. Its structural characteristics allow it to interact with biological targets, making it a candidate for developing new drugs .

3. Biological Research

- Investigations into the biological activity of this compound reveal its potential as an enzyme inhibitor and in receptor binding studies. It has shown promise in enhancing the cytotoxic effects of radiotherapy, particularly in hepatoma cells.

4. Material Science

- In industrial applications, azetidine derivatives are utilized in the development of new materials and chemical processes due to their unique properties and reactivity patterns.

Case Studies

Case Study 1: Peptide Stability Enhancement

- Objective : Evaluate the stability of peptides modified with azetidine-3-carbaldehyde, trifluoroacetic acid.

- Methodology : Peptides synthesized with modifications were subjected to stability tests.

- Findings : Modified peptides exhibited increased resistance to enzymatic degradation compared to unmodified counterparts, highlighting the utility of this compound in peptide design.

Case Study 2: Radiosensitization in Hepatoma Cells

- Objective : Assess the radiosensitizing effects of azetidine-3-carbaldehyde on hepatoma cells.

- Methodology : Hepatoma cells were treated with the compound prior to exposure to X-rays.

- Findings : Results indicated a significant increase in cell death rates compared to controls, suggesting that this compound enhances the efficacy of radiotherapy.

Mechanism of Action

The mechanism of action of azetidine-3-carbaldehyde, trifluoroacetic acid involves its reactivity due to the ring strain of the azetidine ring and the electron-withdrawing effect of the trifluoroacetic acid group. These features make the compound highly reactive and capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Azetidine Derivatives Complexed with Acids

Key Differences :

- Reactivity : The aldehyde group in Azetidine-3-carbaldehyde enables condensations (e.g., Schiff base formation), unlike carboxylic acid derivatives.

- Acid Strength: TFA (pKa ~0.23) is stronger than acetic acid (pKa ~4.76), enhancing protonation and catalytic efficiency compared to non-fluorinated acids .

Aldehydes Paired with Strong Acids

Key Differences :

Comparison with Other Fluorinated Acids

Key Advantages of TFA :

- Higher Acidity : TFA’s electron-withdrawing trifluoromethyl group makes it ~34,000× stronger than acetic acid, outperforming TCA and chlorodifluoroacetic acid in deprotection reactions .

- Versatility : Widely used in peptide synthesis (e.g., BOC group removal ) and as a mobile-phase additive in HPLC (e.g., rosuvastatin analysis ).

Biological Activity

Azetidine-3-carbaldehyde, when combined with trifluoroacetic acid (TFA), forms a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, including its effects on cellular processes, structure-activity relationships, and potential therapeutic applications.

Antiproliferative Effects

Recent studies have demonstrated significant antiproliferative activity of azetidine derivatives in various cancer cell lines. For instance, compounds derived from azetidine structures exhibited notable inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. These compounds were shown to interact with tubulin, destabilizing its polymerization and leading to cell cycle arrest and apoptosis in treated cells .

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 9q | MCF-7 | 23 |

| 10p | MDA-MB-231 | 33 |

| CA-4 | MCF-7 | 3.9 |

The mechanism underlying the antiproliferative effects is primarily attributed to the interaction of azetidine derivatives with tubulin at the colchicine-binding site. This interaction inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Flow cytometry analyses confirmed that treatment with these compounds led to G2/M phase arrest in cancer cells, indicating a disruption in normal cell cycle progression .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have been pivotal in identifying key functional groups that enhance biological activity. Modifications on the azetidine ring have shown varying degrees of potency against cancer cells. For example, the introduction of specific substituents at the N-1 position significantly improved the antiproliferative activity of the azetidine derivatives .

Table 2: Summary of SAR Findings

| Modification | Activity Change |

|---|---|

| N-1 Substituent | Increased potency |

| Azetidine Amides | Improved MIC activity |

| Hydroxyl Groups | Enhanced solubility |

Case Study: Tuberculosis Treatment

In a significant study focusing on tuberculosis (TB), azetidine derivatives were evaluated for their inhibitory effects on the M. tuberculosis Pks13 enzyme. Compounds containing azetidine rings demonstrated improved potency against this target, showing potential as novel TB treatments. The most potent analogs exhibited sub-micromolar IC50 values and displayed enhanced stability in biological systems .

Case Study: Anticancer Properties

Another case study highlighted the anticancer properties of azetidine derivatives in triple-negative breast cancer (TNBC) models. The compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. This dual mechanism underscores their therapeutic potential in treating aggressive cancer types .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing azetidine-3-carbaldehyde derivatives with trifluoroacetic acid (TFA), and how do reaction conditions influence yield?

Azetidine-3-carbaldehyde derivatives are typically synthesized via multi-step protocols. For example, trifluoroacetic acid is often used to stabilize amine functionalities during cyclization or deprotection steps. A common approach involves:

Ring Formation : Cyclopropyl or azetidine rings are constructed using nucleophilic substitutions or ring-closing metathesis .

Functionalization : Introduction of aldehyde groups via oxidation or cross-coupling reactions .

Acid-Mediated Stabilization : TFA is added to protonate intermediates, enhancing electrophilicity and preventing side reactions .

Key Variables : Temperature (optimal range: 0–25°C), stoichiometry of TFA (1–2 equivalents), and solvent polarity (e.g., dichloromethane or acetonitrile) critically affect yield. Excess TFA can lead to over-protonation and reduced selectivity .

Stability and Handling

Q. Q2: How does the stability of azetidine-3-carbaldehyde,trifluoroacetic acid vary under different storage conditions, and what analytical methods validate its integrity?

The compound is hygroscopic and light-sensitive. Recommended storage includes:

- Temperature : –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aldehyde group .

Analytical Validation : - HPLC-UV/MS : Monitors degradation products (e.g., oxidized aldehydes or hydrolyzed azetidines) .

- NMR : ¹⁹F NMR tracks TFA dissociation, while ¹H NMR identifies aldehyde proton shifts (δ 9–10 ppm) .

Mechanistic Role of TFA

Q. Q3: What is the mechanistic role of trifluoroacetic acid in azetidine derivative synthesis, and how does it compare to other Brønsted acids?

TFA acts as both a proton donor and a chaotropic agent:

- Protonation : Enhances electrophilicity of intermediates, facilitating nucleophilic attack during ring closure .

- Chaotropic Effect : Disrupts hydrogen bonding in solvents like DMSO, increasing reaction rates (e.g., 150× faster in TFA/DMSO vs. water) .

Comparison : Unlike acetic acid, TFA’s strong acidity (pKa ~0.23) and electron-withdrawing trifluoromethyl group improve reaction kinetics but may require neutralization (e.g., with triethylamine) post-synthesis to isolate products .

Advanced Research Questions

Resolving Data Contradictions in Complexation Studies

Q. Q4: How can researchers address discrepancies in reported stability constants for TFA-azetidine complexes across different studies?

Contradictions arise from variations in:

- pH : TFA’s protonation state (CF₃COO⁻ vs. CF₃COOH) alters binding affinity. Use potentiometric titrations to standardize pH conditions .

- Counterions : Metal ions (e.g., UO₂²⁺ in uranyl complexes) compete for coordination sites. X-ray crystallography (e.g., [UO₂(TFA)₂(DMSO)₃] structures) clarifies binding modes .

- Solvent Effects : Dielectric constants of solvents like DMSO vs. water modify complex stability. Compare data using Hansen solubility parameters .

TFA’s Environmental Impact in Waste Streams

Q. Q5: What methodologies quantify trifluoroacetic acid’s environmental persistence in laboratory waste, and how can its ecotoxicity be mitigated?

- Quantification :

- Ion Chromatography : Detects TFA anions (LOD: 0.1 µg/L) in aqueous waste .

- Henry’s Law Constants : Predicts atmospheric partitioning (e.g., TFA’s H⁰ = 3.2 × 10³ M/atm at 298K) .

- Mitigation Strategies :

Advanced Applications in Drug Design

Q. Q6: How does the trifluoromethyl group in azetidine-3-carbaldehyde,trifluoroacetic acid enhance bioactivity, and what in silico tools optimize its pharmacokinetics?

- Bioactivity Enhancements :

- Metabolic Stability : The CF₃ group reduces oxidative metabolism, prolonging half-life .

- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., kinase inhibitors) .

- Computational Optimization :

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.